molecular formula C9H12Cl2N2 B2414099 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride CAS No. 929083-44-3

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride

Cat. No.: B2414099
CAS No.: 929083-44-3
M. Wt: 219.11
InChI Key: ZMLDDRDVGQUTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H10N2.2ClH. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water . This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and efficacy. These properties can vary widely between different compounds and are influenced by many factors, including the compound’s chemical structure and the individual’s metabolism .

The action environment, or the conditions under which the compound is administered, can also influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized by the body .

Preparation Methods

The synthesis of 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane . The reaction conditions usually include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The product is then purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmaceutical intermediate. It may be involved in the development of new drugs targeting specific biological pathways.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:

    2-(1H-pyrrol-2-yl)pyridine: This compound has a similar structure but differs in the position of the pyrrole ring attachment. It is also used in organic synthesis and has similar applications in research.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound contains a pyrazole ring instead of a pyrrole ring. It has different chemical properties and applications, particularly in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-5,10H,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDDRDVGQUTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.